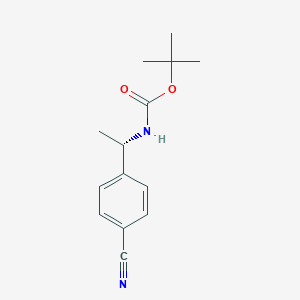

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

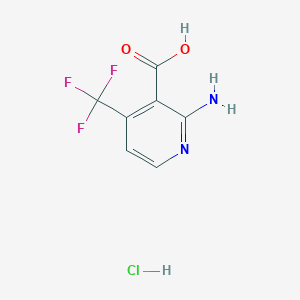

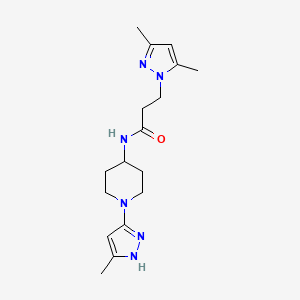

“(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate” is a chemical compound. It contains a carbamate group, which is an organic functional group derived from carbamic acid . The compound also contains a cyanophenyl group, which is a phenyl group with a cyano substituent .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of biaryl compounds involves the coupling of arenes through the formation and reduction of a temporary urea linkage . Another method involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate” can be inferred from similar compounds. For example, “Ethyl N-[(1R)-1-(4-cyanophenyl)ethyl]carbamate” contains 30 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Organic Chemistry

Synthesis of Related Compounds : Tert-butyl carbamates are intermediates in synthesizing biologically active compounds like omisertinib. For example, Bingbing Zhao et al. (2017) described the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, using a rapid synthetic method from commercially available materials with an 81% total yield through three steps (Zhao et al., 2017).

N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations and Synthesis of Diastereomers : The synthesis of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate is another example. These compounds were synthesized and separated by column chromatography, illustrating the compound's utility in producing structurally diverse molecules (Liu et al., 2012).

Directed Lithiation : Tert-butyl carbamates are involved in directed lithiation processes. Smith et al. (2013) described the lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showing its application in producing various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Gasoline Oxygenates : Ethyl tert-butyl ether (ETBE), synthesized from tert-butyl alcohol, is used as a gasoline oxygenate. Donahue et al. (2002) discussed the synthesis and characterization of ETBE, highlighting its application in fuel industry (Donahue, D'Amico, & Exline, 2002).

Safety and Hazards

The safety data sheet for a related compound, “Ethyl cyanoacetate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYTDVODOGBBU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)

![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2418321.png)

![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)